molecular formula C14H10ClNO3 B13092224 5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione CAS No. 89479-36-7

5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione

Cat. No.: B13092224
CAS No.: 89479-36-7
M. Wt: 275.68 g/mol
InChI Key: FUPWDUSCPKPPJU-UHFFFAOYSA-N
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Description

5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione is a heterocyclic compound characterized by its unique structure, which includes a chloro-substituted benzene ring fused to an isoindole dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which can then be further functionalized to introduce the chloro and hydroxyethyl groups .

A common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    N-isoindoline-1,3-dione: A closely related compound with similar structural features but lacking the chloro and hydroxyethyl groups.

    Phthalimide: Another related compound used in organic synthesis and pharmaceuticals.

    Benzoquinone Derivatives: Compounds with similar aromatic and carbonyl functionalities.

Uniqueness

5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

89479-36-7

Molecular Formula

C14H10ClNO3

Molecular Weight

275.68 g/mol

IUPAC Name

5-chloro-2-(2-hydroxyethyl)benzo[f]isoindole-4,9-dione

InChI

InChI=1S/C14H10ClNO3/c15-11-3-1-2-8-12(11)14(19)10-7-16(4-5-17)6-9(10)13(8)18/h1-3,6-7,17H,4-5H2

InChI Key

FUPWDUSCPKPPJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)C3=CN(C=C3C2=O)CCO

Origin of Product

United States

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